molecular formula C8H9BF2O3 B596925 (4-Ethoxy-2,6-difluorophenyl)boronic acid CAS No. 1310403-94-1

(4-Ethoxy-2,6-difluorophenyl)boronic acid

Cat. No. B596925
CAS RN: 1310403-94-1
M. Wt: 201.964
InChI Key: MCHIBZJJQDCWMG-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2,6-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C₈H₉BF₂O₃ and a molecular weight of 201.97 g/mol . It is used as a reagent in various chemical reactions .


Synthesis Analysis

This compound can be synthesized using Suzuki-Miyaura coupling reactions . It has been used as a building block in the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BF2O3/c1-2-14-5-3-6 (10)8 (9 (12)13)7 (11)4-5/h3-4,12-13H,2H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with ethoxy and difluoro groups.


Chemical Reactions Analysis

“(4-Ethoxy-2,6-difluorophenyl)boronic acid” is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.


Physical And Chemical Properties Analysis

“(4-Ethoxy-2,6-difluorophenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

This compound is classified as an irritant and should be handled with appropriate safety measures. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear suitable gloves, protective clothing, and eye protection .

Future Directions

“(4-Ethoxy-2,6-difluorophenyl)boronic acid” has potential applications in the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors . It can also be used to prepare ethyl 4- (2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .

Mechanism of Action

Target of Action

The primary target of (4-Ethoxy-2,6-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis and involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s also environmentally benign, which suggests good bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction conditions can be tailored for application under specific conditions , suggesting that the compound’s action can be optimized based on the reaction environment.

properties

IUPAC Name

(4-ethoxy-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHIBZJJQDCWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659357
Record name (4-Ethoxy-2,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2,6-difluorophenyl)boronic acid

CAS RN

1310403-94-1
Record name B-(4-Ethoxy-2,6-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310403-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxy-2,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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